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1,1,2,3,3,4,4-Heptafluorobut-1-ene

Cat. No.: B1333283
CAS No.: 680-54-6
M. Wt: 182.04 g/mol
InChI Key: NUPBXTZOBYEVIR-UHFFFAOYSA-N
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Description

Current Trends in Fluorocarbon Chemistry Research

The field of fluorocarbon chemistry is experiencing a significant shift towards sustainability and innovation. openpr.com A major focus is the development of compounds with low global warming potentials (GWPs) to replace existing hydrofluorocarbons (HFCs) that are being phased down due to their environmental impact. openpr.comnih.gov This has spurred research into unsaturated HFCs, or hydrofluoroolefins (HFOs), which have shorter atmospheric lifetimes. nih.gov

Key trends shaping the future of fluorochemical research include:

Mobility and Distribution: Investigating the environmental pathways of short-chain PFAS that are highly polar and persistent. nih.gov

Sustainable Alternatives: Replacing regulated substances with new molecules that have a reduced environmental impact. nih.gov

Structural Diversity: Expanding the variety of PFAS molecules by incorporating other atoms like hydrogen and chlorine, leading to a wide range of new compounds. nih.gov

Addressing "Dark Matter": Identifying and understanding the formation and transformation of previously unknown PFAS precursors and polymers. nih.gov

Significance of Perfluorinated Alkenes in Advanced Chemical Studies

Perfluorinated alkenes, a subgroup of PFAS, are of particular interest to researchers. Their double bond provides a site for various chemical reactions, making them versatile building blocks for synthesizing more complex molecules. beilstein-journals.org They are crucial in the development of new materials and have applications in medicinal chemistry, often used as bioisosteres of amides. nih.gov The reactivity of the double bond allows for transformations like halogenation and dehydrohalogenation, leading to the creation of novel fluorinated compounds. beilstein-journals.org

Rationale and Scope of Research on 1,1,2,3,3,4,4-Heptafluorobut-1-ene

The specific focus on this compound (C4HF7) stems from its potential as a low-GWP alternative. nih.gov Research into this compound aims to understand its atmospheric chemistry, reactivity, and potential applications. A key area of investigation is its reaction with atmospheric radicals, such as chlorine atoms, to determine its atmospheric lifetime and the products of its degradation. nih.gov This data is essential for assessing its environmental impact. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C4HF7
Molecular Weight 182.04 g/mol nih.gov
IUPAC Name This compound chemspider.com
CAS Number 680-54-6 chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF7 B1333283 1,1,2,3,3,4,4-Heptafluorobut-1-ene CAS No. 680-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,4,4-heptafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBXTZOBYEVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=C(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379253
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-54-6
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,1,2,3,3,4,4 Heptafluorobut 1 Ene

Precursor Chemistry and Synthetic Pathways

The synthesis of perfluorinated butenes, including 1,1,2,3,3,4,4-heptafluorobut-1-ene, relies on a specialized set of reactions tailored to introduce fluorine atoms and create the desired double bond configuration.

Methods for the Synthesis of Perfluorinated Butenes

The industrial production of this compound often involves the dehydrofluorination of its saturated precursor, octafluorobutane. This elimination reaction is a common strategy for introducing unsaturation into perfluorinated alkanes.

Another significant synthetic route is the telomerization of tetrafluoroethylene (B6358150) (TFE). This process involves the controlled polymerization of TFE in the presence of a chain transfer agent, which can be a fluorinated compound, to yield a mixture of perfluorinated olefins of varying chain lengths. researchgate.net The desired heptafluorobutene isomer can then be isolated from this mixture. The kinetics of radiation-initiated telomerization of TFE have been studied, demonstrating that the process can be highly efficient in perfluorinated solvents, requiring only small doses of γ-radiation for complete monomer conversion. researchgate.net

Comparative Analysis of Synthesis Strategies for Fluoroalkenes

The synthesis of fluoroalkenes is a cornerstone of organofluorine chemistry, with various strategies developed to meet the growing demand for these compounds in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org Key methods include:

Hydrofluorination of Alkynes: This method involves the addition of hydrogen fluoride (B91410) across a triple bond. While effective, it can sometimes lead to a mixture of products and requires careful control of reaction conditions. The use of reagents like HF/DMPU has been explored for the regioselective dihydrofluorination of alkynes.

Dehydrofluorination of Polyfluoroalkanes: As mentioned for this compound, this is a widely used industrial method. It is particularly useful for producing terminal alkenes from readily available perfluorinated alkanes.

Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. For fluoroalkenes, methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions have been developed using multihalogenated fluorovinyl ethers as building blocks. beilstein-journals.org These reactions offer a high degree of control over the final structure.

Wittig-type Olefination: The reaction of aldehydes and ketones with fluorinated phosphonium (B103445) ylides or Horner-Wadsworth-Emmons reagents provides a direct route to fluoroalkenes. academie-sciences.fr However, these methods can sometimes suffer from poor stereoselectivity. nih.gov

Shapiro Reaction: A more recent development is the Shapiro fluorination reaction, which allows for the direct conversion of ketones into fluoroalkenes with good stereoselectivity. organic-chemistry.org This method is advantageous as it often uses inexpensive reagents and avoids the need for transition-metal catalysts. organic-chemistry.org

The choice of synthetic strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. For industrial-scale production of simple fluoroalkenes like this compound, dehydrofluorination and telomerization are often preferred due to their cost-effectiveness. For the synthesis of more complex, highly functionalized fluoroalkenes for applications in medicinal chemistry, cross-coupling and modern olefination reactions offer greater precision and versatility.

Derivatization and Functionalization Reactions

The double bond in this compound serves as a gateway for a variety of chemical transformations, enabling its use as a versatile synthon for creating more complex fluorinated molecules.

Formation of Fluorinated Heterocyclic Compounds

The electron-withdrawing nature of the fluorine atoms in perfluoroalkenes makes them excellent dienophiles in cycloaddition reactions, a key method for constructing heterocyclic rings. nih.gov While specific examples directly utilizing this compound in the synthesis of fluorinated heterocycles are not extensively documented in readily available literature, the general reactivity of perfluoroalkenes suggests its potential in such transformations.

For instance, perfluoroalkylated thiocarbonyl compounds are known to be excellent dienophiles in [4+2] cycloaddition reactions with 1,3-dienes, leading to the formation of fluorine-containing thiopyrans. nih.gov The presence of electron-withdrawing fluoroalkyl groups enhances the reactivity of both dipolarophiles and dienophiles. nih.gov This principle suggests that this compound could participate in similar reactions to form a variety of sulfur-containing heterocycles.

Furthermore, the synthesis of fluorinated heterocycles through the fluorination and fluoroalkylation of alkenes and alkynes is a rapidly growing field. rsc.orgnih.gov These methods often involve intramolecular cyclization reactions, where a fluorine-containing group is incorporated into a molecule that then undergoes ring closure.

Synthesis of Novel Fluorinated Architectures

The unique properties of this compound make it an attractive monomer for the synthesis of fluorinated polymers. The polymerization of fluorinated alkenes can lead to materials with exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net For example, a homopolymer of 1-butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- has been reported. epa.gov

Copolymerization of fluorinated alkenes with other monomers allows for the fine-tuning of polymer properties. For instance, partially fluorinated polyolefins have been synthesized by the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers, resulting in materials with widely tunable thermal, mechanical, and surface properties. rsc.org This suggests the potential for this compound to be used in similar copolymerization reactions to create novel fluorinated polymers with tailored characteristics.

Exploration of this compound as a Synthon

A synthon is a conceptual building block used in retrosynthetic analysis to devise a synthetic route to a target molecule. This compound, with its reactive double bond and heptafluorobutyl chain, can serve as a versatile synthon for introducing fluorinated moieties into organic molecules.

One key application of fluoroalkenes as synthons is in the synthesis of peptidomimetics, where the fluoroalkene unit acts as a bioisostere of the amide bond. academie-sciences.fr This substitution can enhance the metabolic stability and lipophilicity of peptide-based drugs. academie-sciences.fr While direct examples with this compound are not prevalent in the reviewed literature, the general principle is applicable.

The reactivity of the double bond allows for a range of addition reactions. For example, the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with subsequent dehydrohalogenation leads to the formation of various bistrifluoromethyl-containing haloolefins, which are themselves valuable synthons for further transformations. beilstein-journals.org Similar reactivity can be expected for this compound, allowing for the introduction of various functional groups.

Furthermore, the development of methods for the remote difunctionalization of alkenes opens up new avenues for utilizing compounds like this compound. mdpi.com These reactions allow for the introduction of two different functional groups at distant positions in the molecule in a single step, significantly increasing synthetic efficiency.

Regioselective and Stereoselective Syntheses of Derivatives

The electron-withdrawing nature of the fluorine atoms in this compound (HCF₂CF₂CF=CF₂) significantly influences its reactivity, particularly in addition reactions. The double bond is highly polarized, making it susceptible to nucleophilic attack. This electronic bias is a key determinant of the regioselectivity observed in its chemical transformations.

Nucleophilic Addition Reactions

The reaction of this compound with various nucleophiles is a primary method for the synthesis of its derivatives. The regioselectivity of these additions is dictated by the initial attack of the nucleophile on the carbon-carbon double bond. Due to the strong electron-withdrawing effect of the two fluorine atoms on the terminal carbon (C1), this position is highly electrophilic and is the preferred site for nucleophilic attack.

For instance, the addition of a generic nucleophile (Nu⁻) is expected to proceed as follows:

HCF₂CF₂CF=CF₂ + Nu⁻ → HCF₂CF₂CF(Nu)CF₂⁻

The resulting carbanion is then typically protonated to yield the final product. This predictable regioselectivity allows for the synthesis of a variety of 1-substituted derivatives.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic derivatives from this compound. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the fluorinated alkene and the reacting partner (e.g., a diene or a 1,3-dipole).

While specific, detailed research findings and comprehensive data tables for the regioselective and stereoselective cycloaddition reactions of this compound are not extensively documented in publicly available literature, general principles of cycloaddition chemistry involving fluorinated alkenes can be applied. For example, in [4+2] cycloadditions (Diels-Alder reactions), the highly electron-deficient nature of the double bond in this compound makes it an excellent dienophile for reaction with electron-rich dienes. The regioselectivity would be predicted by the alignment of the frontier molecular orbitals of the diene and the dienophile.

Similarly, in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azides, the regioselectivity is also controlled by frontier molecular orbital interactions, leading to the formation of specific regioisomers of five-membered heterocyclic rings. The stereoselectivity of these concerted reactions is typically high, with the stereochemistry of the reactants being transferred to the products.

Reaction Kinetics and Mechanistic Investigations of 1,1,2,3,3,4,4 Heptafluorobut 1 Ene

Gas-Phase Reactions with Atmospheric Radicals

The atmospheric fate of 1,1,2,3,3,4,4-heptafluorobut-1-ene (HFB) is primarily dictated by its reactions with gas-phase radicals. These reactions initiate a cascade of chemical transformations that ultimately determine the compound's atmospheric lifetime and environmental impact. The principal radicals of interest in the troposphere are the chlorine atom (Cl) and the hydroxyl radical (OH).

Chlorine Atom Initiated Oxidation Chemistry

The reaction between this compound and chlorine atoms is a significant pathway for its atmospheric degradation, particularly in marine environments or areas with elevated chlorine atom concentrations. nih.gov

The rate constant for the reaction of chlorine atoms with this compound has been determined using the relative rate method. nih.gov This technique involves comparing the rate of loss of the target compound with that of a reference compound for which the rate constant of its reaction with the same radical is well-established. nih.govumich.edu In these experiments, chlorine atoms are typically generated by the photolysis of molecular chlorine (Cl₂) using UV lamps. nih.govumich.edu The concentrations of the fluorinated olefin and the reference compound are monitored over time, often using Fourier Transform Infrared (FTIR) spectroscopy. nih.gov

For the reaction of Cl with this compound (CF₂=CFCF₂CF₂H), ethane (B1197151) has been utilized as the reference compound. nih.gov The rate constant for this reaction at 296 ± 2 K and 1 bar pressure was determined to be k(Cl + HFB) = (2.3 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This value is comparable to the rate constant for the reaction of chlorine with perfluorobut-1-ene, which is (1.8 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The similarity in these rate constants suggests that the primary site of reaction for the chlorine atom is the carbon-carbon double bond (pi bond). nih.gov

Interactive Data Table: Experimental Conditions for Rate Constant Determination

Run Initial HFB (mTorr) Initial Ethane (mTorr) Initial Cl₂ (mTorr) k(Cl+HFB)/k(Cl+Ethane)
1 10.1 10.1 102 0.41
2 15.2 15.2 153 0.40
3 20.3 20.3 204 0.38
4 25.1 25.1 252 0.41

Data sourced from studies conducted at 296 ± 2 K and 1 bar total pressure. nih.gov

The chlorine-initiated oxidation of this compound in the presence of air leads to the formation of several degradation products. nih.gov The major primary products identified through techniques like FTIR spectroscopy are carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410) (O=CFCF₂CF₂H). nih.govmdpi.com The formation of these products is consistent with the initial addition of a chlorine atom to the double bond, followed by the addition of oxygen and subsequent decomposition of the resulting radical. nih.gov

The reaction mechanism suggests that the initial attack of the chlorine atom can occur at either of the two carbon atoms of the double bond. nih.gov This leads to two different initial radicals, which then react with oxygen to form peroxy radicals. nih.gov In laboratory settings without NOx, these peroxy radicals can undergo further reactions, potentially involving other chlorine atoms, to form alkoxy radicals which then decompose to the final products. nih.gov

The reaction between a halogen, such as chlorine, and an alkene like this compound is a classic example of electrophilic addition. wikipedia.orglibretexts.org The electron-rich carbon-carbon double bond (π-bond) of the alkene attacks the electrophilic halogen atom. wikipedia.orglibretexts.org

The proposed mechanism involves the following key steps:

Formation of a Halonium Ion Intermediate: The chlorine atom, being electrophilic, is attacked by the π electrons of the double bond. wikipedia.org This leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond, forming a three-membered ring. wikipedia.orglibretexts.org

Nucleophilic Attack: A nucleophile, in this case, a chloride ion (Cl⁻) or another available nucleophile, attacks one of the carbon atoms of the chloronium ion from the side opposite to the chlorine bridge (anti-addition). libretexts.orglibretexts.org This backside attack is characteristic of Sₙ2 reactions and results in the opening of the three-membered ring. libretexts.org

Formation of Vicinal Dihalide: The result of this two-step process is the formation of a vicinal dihalide, where the two chlorine atoms are attached to adjacent carbon atoms. wikipedia.org

In the context of the atmospheric oxidation of this compound, the initial addition of a single chlorine atom (radical) to the double bond is the first step. nih.gov This can occur at either the internal or terminal carbon of the double bond, leading to two possible chloroalkoxy radicals. nih.gov The subsequent reactions with oxygen and other atmospheric species then lead to the observed degradation products. nih.gov

Reactivity Studies with Hydroxyl Radicals

The reaction with hydroxyl (OH) radicals is a dominant degradation pathway for many organic compounds in the troposphere. noaa.govnih.gov The rate constant for the reaction of OH radicals with this compound has not been experimentally determined directly. nih.gov However, it can be estimated by analogy to similar fluorinated alkenes. nih.gov

For instance, the rate constant for the reaction of OH with perfluorobut-1-ene is approximately (1.9 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov It is likely that the rate constant for the reaction of OH with this compound is of a similar magnitude. nih.gov The introduction of electron-withdrawing groups like fluorine atoms can influence the reactivity of the double bond towards electrophilic attack by OH radicals. researchgate.net

Interactive Data Table: Rate Constants for OH Radical Reactions with Fluorinated Alkenes

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
(E)-CF₃CF=CHF (2.15 ± 0.23) x 10⁻¹² 296 ± 2
(Z)-CF₃CF=CHF (1.22 ± 0.14) x 10⁻¹² 296 ± 2
CH₂=CF-CF₃ Not specified 220 - 370
trans-CHF=CH-CF₃ Not specified 220 - 370

Data from various studies on related fluorinated propenes and butenes. researchgate.netnist.gov

Atmospheric Degradation Mechanisms and Pathways

The atmospheric degradation of this compound is initiated by its reaction with either chlorine atoms or hydroxyl radicals. nih.gov Following the initial radical addition to the double bond, the resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). noaa.gov

In the presence of nitrogen oxides (NOx), which are common in the polluted troposphere, the peroxy radical will primarily react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). copernicus.orgcopernicus.org The alkoxy radical is unstable and will undergo further decomposition or isomerization.

For this compound, the decomposition of the alkoxy radicals is expected to break the carbon-carbon bonds, leading to the formation of smaller, oxygenated products. nih.gov The identified products from chlorine-initiated oxidation, carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride, are consistent with this general mechanism. nih.gov These smaller, often acidic or water-soluble, compounds are then subject to removal from the atmosphere through wet or dry deposition. nih.govnih.gov

1/τ = 1/τ(Cl) + 1/τ(OH)

Nucleophilic Addition Reactions

Electrophilic Nature of Fluorinated Alkenes Towards Nucleophiles

Fluorinated alkenes, including this compound, exhibit a pronounced electrophilic character at the carbon-carbon double bond. This reactivity is a direct consequence of the high electronegativity of the fluorine atoms. The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the sp²-hybridized carbon atoms of the olefinic moiety. This effect polarizes the C=C bond, creating a significant partial positive charge (δ+) on the carbon atoms and rendering the double bond electron-deficient.

This electron deficiency makes the alkene susceptible to attack by a wide range of nucleophiles. Unlike typical electron-rich alkenes that undergo electrophilic addition, fluorinated alkenes readily participate in nucleophilic addition reactions. The reaction mechanism typically involves the attack of a nucleophile on one of the carbons of the double bond, leading to the formation of a transient carbanionic intermediate. This intermediate is stabilized by the adjacent electron-withdrawing fluorine atoms. Subsequent protonation or reaction with an electrophile yields the final addition product. This inherent electrophilicity is a cornerstone of the chemistry of highly fluorinated olefins and dictates their primary reaction pathways with electron-rich species.

Reactions Involving Fluoride Ion as a Nucleophile

The fluoride ion (F⁻) can act as a nucleophile towards highly fluorinated alkenes. In the case of this compound, the addition of a fluoride ion to the internal carbon of the double bond would generate a perfluorinated carbanion. This type of reaction is well-documented for other perfluoroalkenes, where fluoride ion catalysis can lead to isomerization or oligomerization. elsevierpure.com For example, the reaction of hexafluoro-1,3-butadiene (B1630412) is initiated by fluoride ion attack. elsevierpure.com

A related reaction involves using a fluoride ion source, such as tetramethylammonium (B1211777) fluoride, to deprotonate a suitable precursor like 2H-heptafluoropropane, generating a heptafluoro-2-propyl anion. semanticscholar.org This potent nucleophile can then add to electron-deficient unsaturated compounds. semanticscholar.org While direct studies on this compound undergoing addition by a free fluoride ion are not extensively detailed in the provided context, the fundamental principles of perfluoroalkene chemistry suggest that such an interaction would likely lead to the formation of a stable tertiary carbanion, CF₃CF(CF₃)CF₂CF₂H. This intermediate could then be trapped by an electrophile or participate in further reactions.

Pericyclic Reactions and Cycloadditions

Ene Reactions Involving the Olefinic Moiety

The ene reaction is a pericyclic reaction involving an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond known as the "enophile". wikipedia.orglibretexts.org The reaction proceeds through a concerted mechanism involving a 1,5-hydrogen shift, forming a new sigma bond while the double bond of the ene component migrates. wikipedia.org

This compound (CF₂=CFCF₂CF₂H) is structurally suited to act as the ene component in such reactions. It possesses a hydrogen atom on the carbon adjacent to the double bond (the C-4 position), which qualifies as an allylic hydrogen.

General Ene Reaction Mechanism:

General Ene Reaction Mechanism

Figure 1: General schematic of an ene reaction. wikipedia.org

In a hypothetical ene reaction, this compound would react with an enophile (e.g., a carbonyl compound or another alkene). The reaction would be initiated by the abstraction of the allylic hydrogen by the enophile, with the simultaneous attack of the ene's π-electrons on the enophile and a shift of the double bond. Ene reactions often require thermal activation or Lewis acid catalysis to proceed efficiently. libretexts.org The electrophilic nature of the enophile is a key factor, with electron-poor multiple bonds favoring the reaction. libretexts.org

Cycloaddition Chemistry with Fluorinated Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orglibretexts.org The reaction's efficiency is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgyoutube.com

Due to the seven electron-withdrawing fluorine atoms, this compound is an electron-poor alkene, making it a potentially excellent dienophile for Diels-Alder reactions. Its reaction with an electron-rich diene would be an example of a normal-demand Diels-Alder reaction.

Table 1: Reactivity in Diels-Alder Reactions

Component Electronic Requirement Example
Diene Electron-rich 1,3-Butadiene

| Dienophile | Electron-poor | This compound |

This table illustrates the typical electronic demand for a normal Diels-Alder reaction where this compound would serve as the dienophile.

In addition to [4+2] cycloadditions, highly fluorinated alkenes are known to participate in [2+2] cycloadditions, particularly under thermal conditions, which often proceed via a stepwise mechanism. libretexts.org Therefore, this compound could also potentially react with other alkenes to form fluorinated cyclobutane (B1203170) derivatives. The specific pathway, whether [4+2] or [2+2], would depend on the reaction partner and conditions.

Computational Chemistry and Advanced Spectroscopic Characterization of 1,1,2,3,3,4,4 Heptafluorobut 1 Ene

Quantum Chemical Investigations

Quantum chemical calculations are essential for interpreting experimental data and providing insights into molecular properties and reactivity that are otherwise difficult to obtain. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometries and relative energies of different molecular conformations. For a flexible molecule like 1,1,2,3,3,4,4-heptafluorobut-1-ene, which has multiple rotatable bonds, a detailed conformational analysis is crucial for understanding its properties and spectra.

Research has shown that this compound exists as a mixture of several low-energy conformers at room temperature. nih.gov DFT calculations, specifically using methods like B2PLYP/N07D, have been employed to identify these stable conformations. nih.gov The analysis reveals the presence of nine conformers, consisting of one unique conformation and four degenerate pairs. nih.gov The relative populations of these conformers are determined by their calculated energies, with the most stable structures dominating the equilibrium mixture. The two most dominant degenerate pairs at room temperature are designated as conformers A and C. nih.gov The geometries of these conformers are defined by the dihedral angles around the two single C-C bonds. nih.gov

Table 1: Computed Conformers of this compound

Conformer Dihedral Angles (φ1, φ2) Relative Energy (kJ/mol) Population at 298 K (%)
A (g+, a) 0.00 44.4
B (a, g+) 2.51 11.8
C (g-, a) 0.00 44.4
D (a, g-) 2.51 11.8
E (g+, g+) 4.18 3.5
F (g-, g-) 4.18 3.5
G (g+, g-) 6.28 0.8
H (g-, g+) 6.28 0.8
I (a, a) 8.37 0.2

Data derived from computational studies on the low-energy conformations of this compound. The dihedral angles refer to the torsions around the C-C single bonds. 'g' denotes gauche and 'a' denotes anti.

While harmonic frequency calculations are a standard output of quantum chemical software, they often deviate from experimental vibrational spectra because they neglect the anharmonicity of molecular vibrations. mdpi.com Anharmonic frequency calculations provide a more accurate simulation of infrared (IR) spectra by accounting for these effects. nih.govnih.gov

For this compound, anharmonic frequency calculations based on DFT have been performed. nih.govmdpi.comnih.gov These calculations consider the contributions of the various low-energy conformers identified through conformational analysis. The resulting computed IR spectrum shows good agreement with the experimentally measured Fourier Transform Infrared (FTIR) spectrum. nih.govresearchgate.net This agreement validates the accuracy of the computational model and allows for confident assignment of the observed vibrational bands. Similar anharmonic calculations have also been successfully applied to identify reaction products, such as 2,2,3,3-tetrafluoropropanoyl fluoride (B91410), formed during the atmospheric oxidation of this compound. nih.gov

Understanding a chemical reaction requires mapping the potential energy surface (PES), which involves locating the minimum energy structures of reactants and products, as well as the transition states that connect them.

In the study of the atmospheric fate of this compound, theoretical methods have been used to investigate its reaction with chlorine atoms. nih.gov The reaction proceeds through the addition of a chlorine atom to the carbon-carbon double bond. This can occur at two different positions, leading to two different radical intermediates. The subsequent reactions of these radicals with oxygen in the atmosphere involve multiple steps. Computational studies help to elucidate these complex reaction mechanisms by calculating the energies of the intermediates and the energy barriers for each step (transition states). This allows for the determination of the most likely reaction pathways and the prediction of the final products. nih.gov

Ab initio computational methods are used to study the detailed mechanisms of chemical reactions from first principles, without empirical parameters. These studies are crucial for understanding the atmospheric chemistry of compounds like this compound.

The gas-phase reaction of this compound initiated by chlorine atoms has been investigated using these methods. nih.gov The primary reaction pathways involve the initial addition of the Cl atom to the double bond. Two main pathways are considered, depending on whether the chlorine atom attacks the inner or outer carbon of the C=C bond. Following the initial addition, the resulting chloro-fluoroalkyl radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical undergoes further transformations, ultimately leading to the observed products. Computational studies have shown that these reactions lead to the formation of carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF₂CF₂H) as the major products. nih.govnih.gov The reaction schemes derived from these calculations are consistent with experimental product analysis. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the experimental investigation of chemical compounds and their reactions. upi.edu

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and powerful technique for both qualitative and quantitative analysis of gas-phase chemical reactions. nih.govd-nb.infonih.gov It allows for the real-time monitoring of reactant consumption and product formation, making it ideal for kinetic studies and product identification. nih.govnih.gov

In the investigation of this compound, FTIR spectroscopy has been used to monitor its reaction with chlorine atoms in the gas phase. nih.gov By recording IR spectra at regular intervals, the decay of the reactant and the growth of product absorption bands can be tracked over time. For kinetic studies, a relative rate method is often employed, where the reaction rate of the target compound is measured relative to a reference compound with a known rate constant, such as ethane (B1197151). nih.gov

The unique infrared absorption features of different molecules allow for the identification of the reaction products. For the Cl-initiated oxidation of this compound, FTIR analysis confirmed the formation of carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride as the main products. nih.govnih.gov By subtracting the spectra of known components, the spectrum of unknown intermediates or products can be isolated and analyzed, often with the aid of the computed spectra described in section 4.1.2. nih.gov

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₄HF₇
2,2,3,3-Tetrafluoropropanoyl fluoride C₃HF₅O
Carbonyl difluoride CF₂O
Ethane C₂H₆

Correlation of Experimental and Theoretically Computed Infrared Spectra

The analysis of the vibrational properties of this compound (HFB) is significantly enhanced by comparing its experimentally measured infrared (IR) spectrum with theoretically computed spectra. nih.govnih.gov This correlative approach is a powerful tool in computational chemistry for validating computational models and providing a more detailed assignment of vibrational modes. numberanalytics.comnumberanalytics.com The agreement between experimental and theoretical data confirms the accuracy of the computed molecular geometry and electronic structure, offering deeper insights into the molecule's behavior. nih.gov

In a notable study, the gas-phase IR spectrum of this compound was measured using Fourier Transform Infrared (FTIR) spectroscopy and compared with a computed spectrum generated using density functional theory (DFT). nih.gov The theoretical calculations were performed using the B2PLYP/N07D method, which has been shown to provide results in good accordance with experimental measurements. nih.gov

A key aspect of the computational analysis was the consideration of the molecule's conformational flexibility. The simulation accounted for nine different conformers of HFB. At room temperature, the equilibrium is dominated by two degenerate pairs of conformers, highlighting the importance of including multiple structures in the theoretical model to accurately reproduce the experimental spectrum. nih.gov To facilitate a direct visual comparison, the computed vibrational frequencies were broadened using a Lorentzian function, which simulates the natural broadening of peaks observed in the experimental spectrum. nih.govresearchgate.net

The resulting comparison shows a strong correlation between the measured and computed spectra, as depicted in various studies. nih.govresearchgate.net The positions and relative intensities of the major absorption bands in the experimental spectrum are well-reproduced by the DFT calculations. This good accord validates the computational approach and allows for confident assignment of the observed spectral features to specific molecular vibrations. nih.gov The region of the IR spectrum between 500 and 1450 cm⁻¹ often provides a molecular "fingerprint" that is highly specific to the molecule's structure and atomic connectivity. nih.gov

The table below presents a comparison of the prominent vibrational bands from the experimental and theoretically computed IR spectra of this compound. The assignments are based on the computational analysis which helps to attribute the absorption bands to specific types of bond vibrations within the molecule.

Experimental Wavenumber (cm⁻¹)Computed Wavenumber (cm⁻¹)Vibrational Mode Assignment (Tentative)
~1780~1780C=C Stretch
~1350~1350C-F Stretch
~1200~1200C-F Stretch / C-C Stretch
~1100~1100C-F Stretch / CF₂ Wag
~950~950C-H Bend / C-F Stretch
~750~750CF₂ Deformation

Note: The wavenumbers are approximate values derived from graphical representations in the cited literature. nih.govresearchgate.net The assignments are based on typical frequency ranges for the specified vibrational modes.

The successful correlation of the experimental and computed IR spectra for this compound not only confirms its molecular structure but also provides a validated computational model. This model can be further used to predict other properties of the molecule and to study its chemical reactions and atmospheric behavior. nih.gov For instance, similar computational methods were employed to study the oxidation products of HFB, such as carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride, demonstrating the broad applicability of this integrated experimental and theoretical approach. nih.gov

Applied Research Perspectives and Emerging Areas

Environmental Considerations and Atmospheric Chemistry Research

The environmental fate and impact of 1,1,2,3,3,4,4-Heptafluorobut-1-ene are critical areas of study, driven by the need to identify environmentally acceptable alternatives to substances with high global warming potentials. Research in this domain focuses on understanding its atmospheric lifetime and its potential contribution to climate change.

The atmospheric lifetime of a compound is a key determinant of its environmental impact. For this compound, its atmospheric persistence is primarily governed by its reactions with atmospheric oxidants.

The short atmospheric lifetime of this compound is a significant characteristic, suggesting that it will not persist in the atmosphere for extended periods, thereby limiting its potential for long-range transport and global accumulation.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. Due to its short atmospheric lifetime, this compound and its primary atmospheric degradation products have low GWPs.

The main atmospheric degradation products of this compound, formed through oxidation initiated by chlorine atoms, are carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410) (O=CFCF₂CF₂H). nih.gov Both of these degradation products are also expected to have short atmospheric lifetimes; for instance, 2,2,3,3-tetrafluoropropanoyl fluoride is an acid fluoride and is likely to hydrolyze rapidly in liquid water. nih.gov

The calculated GWP values for this compound and its degradation product, 2,2,3,3-tetrafluoropropanoyl fluoride, are significantly low. Over a 20-year time horizon, the GWP₂₀ for this compound is 0.36, and for 2,2,3,3-tetrafluoropropanoyl fluoride, it is 0.07. nih.gov For a 100-year time horizon, the GWP₁₀₀ is even lower, approximately 0.01–0.02 for both compounds. nih.gov These low GWP values indicate that the emission of this compound is expected to have a negligible impact on climate change. nih.gov

CompoundGWP (20-year horizon)GWP (100-year horizon)
This compound0.36~0.01–0.02
2,2,3,3-Tetrafluoropropanoyl fluoride0.07~0.01–0.02

Advanced Materials Research and Process Chemistry

This compound is also being investigated for its potential applications in advanced materials and process chemistry, particularly in the semiconductor industry and polymer science.

In the manufacturing of semiconductor devices, plasma etching is a critical process for creating intricate patterns on silicon wafers. Fluorocarbons are commonly used as precursor gases in these processes. There is ongoing research to find alternative etching gases with lower environmental impact, specifically lower Global Warming Potentials, without compromising etching performance.

While direct studies on this compound as a plasma etching precursor are not extensively detailed in the provided search results, the context of the semiconductor industry's search for low-GWP fluorinated olefins suggests its potential in this area. The drive to replace perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) with high GWPs, such as C₄F₈ and CHF₃, has led to the investigation of various unsaturated hydrofluorocarbons. nih.govnih.gov These alternative precursors are sought for their ability to generate the necessary reactive species (radicals and ions) in the plasma for etching materials like silicon dioxide (SiO₂). nih.govnih.govdiyhpl.usumich.edu The effectiveness of a plasma etching gas depends on factors like the gas composition, RF power, and pressure, which influence the etch rate and selectivity. nih.govnih.gov Given its fluorinated olefin structure, this compound could potentially be a candidate for such applications, contributing to the development of more environmentally friendly semiconductor manufacturing processes.

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. The introduction of fluorine-containing monomers, or "building blocks," is a key strategy in the synthesis of these materials.

Unsaturated hydrofluorocarbons, like this compound, can serve as versatile building blocks in polymer science and organic synthesis. Their double bond provides a reactive site for polymerization and other chemical transformations. The presence of a significant number of fluorine atoms in the molecule can impart desirable fluorinated characteristics to the resulting polymers or synthetic intermediates. The exploration of such fluorinated olefins is a continuous effort to expand the library of available monomers for creating novel polymers with tailored properties.

Q & A

Q. What are the optimized synthetic routes for 1,1,2,3,3,4,4-Heptafluorobut-1-ene, and how can isomer formation be minimized?

The compound can be synthesized via dehydrofluorination of fluorinated alkanes using solid KOH. For example, 1,1,1,2,3,3,4-heptafluorobutane (CH₂FCF₂CHFCF₃) undergoes dehydrofluorination to yield 1,1,1,2,3,4-hexafluoro-2-butene, with careful control of reaction conditions (temperature, stoichiometry) to minimize undesired isomers . Researchers should monitor reaction kinetics and employ GC-MS or NMR to verify product purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Fourier-transform infrared spectroscopy (FTIR) is essential for identifying C-F and C=C bond vibrations, while gas chromatography (GC) coupled with mass spectrometry (MS) resolves isomers and quantifies impurities. Nuclear magnetic resonance (¹⁹F NMR) provides detailed structural confirmation, particularly for distinguishing stereoisomers .

Q. How can researchers determine the physical properties (e.g., boiling point, stability) of this compound under varying conditions?

Boiling points and thermal stability are measured using dynamic vapor pressure apparatus or differential scanning calorimetry (DSC). For instance, analogs like (2E)-1,1,1,4,4,4-hexafluorobut-2-ene exhibit a boiling point of 8.5°C, highlighting the need for cryogenic handling in experiments . Stability under oxidative or hydrolytic conditions can be assessed via accelerated aging studies with controlled humidity and temperature.

Advanced Research Questions

Q. What are the dominant reaction pathways for this compound in gas-phase reactions with chlorine atoms?

Gas-phase reactions with Cl atoms proceed via hydrogen abstraction or addition mechanisms. Kinetic studies using laser-induced fluorescence (LIF) or pulsed photolysis reveal rate constants and temperature dependencies. For example, Cl-initiated oxidation generates intermediates like CF₃CFCl radicals, which are tracked via time-resolved FTIR .

Q. How can stereoselective olefin metathesis be applied to modify this compound’s structure?

Molybdenum-based catalysts enable Z-selective cross-metathesis with aryl or alkyl olefins. Key parameters include catalyst loading (e.g., 5–10 mol%), solvent choice (e.g., dichloromethane), and reaction time (12–24 hrs). Monitoring via ¹⁹F NMR ensures retention of fluorinated moieties .

Q. What computational methods predict the environmental impact of this compound degradation byproducts?

Density functional theory (DFT) calculates thermodynamic and kinetic parameters for degradation pathways. For example, C-F bond cleavage by OH radicals can be modeled using Gaussian software, with transition-state analysis validating experimental observations .

Q. How do isomerization pathways affect the compound’s reactivity in catalytic systems?

Isomerization during synthesis or storage alters reactivity. For instance, (E)- and (Z)-isomers of hexafluorobutene derivatives exhibit divergent reactivities in Diels-Alder reactions. Researchers should use dynamic NMR or variable-temperature studies to map isomer interconversion .

Q. What experimental designs address contradictions in reported rate constants for radical reactions involving this compound?

Discrepancies in rate constants (e.g., for OH radical reactions) arise from differing detection methods (e.g., relative vs. absolute rate techniques). Standardizing conditions (pressure, temperature) and cross-validating with multiple detectors (GC-MS, FTIR) improve reproducibility .

Methodological Guidelines

  • Synthetic Optimization : Use solid KOH in anhydrous conditions to minimize side reactions. Monitor reaction progress via inline FTIR .
  • Advanced Characterization : Pair GC-MS with collision-induced dissociation (CID) to resolve co-eluting isomers .
  • Computational Modeling : Employ CCSD(T)/cc-pVTZ for high-accuracy energy barriers in radical reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.